![molecular formula C13H16FN B1466458 2-(4-氟苯基)螺[3.3]庚烷-2-胺 CAS No. 1491426-80-2](/img/structure/B1466458.png)

2-(4-氟苯基)螺[3.3]庚烷-2-胺

描述

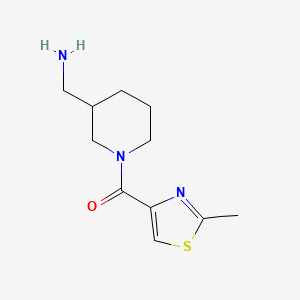

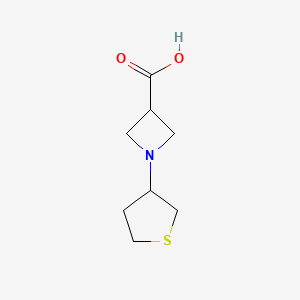

“2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine” is a complex organic compound. It contains a spiro[3.3]heptane structure, which is a seven-membered ring with two carbon atoms shared with another three-membered ring. The compound also has a fluorophenyl group and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro[3.3]heptane core, with a fluorophenyl group and an amine group attached. The exact structure would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Amines, like the one present in this compound, are known to undergo reactions such as alkylation, acylation, and elimination . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present.科学研究应用

神经退行性疾病研究

该化合物已被研究用于其作为NMDA 受体拮抗剂的潜力 . NMDA 受体与阿尔茨海默病等神经退行性疾病有关。通过调节这些受体,2-(4-氟苯基)螺[3.3]庚烷-2-胺可能有助于理解并可能治疗此类疾病。

抗惊厥研究

研究已经确定了某些降冰片烷衍生物,包括该化合物,具有抗惊厥特性 . 这使得它成为治疗癫痫和其他与癫痫发作相关的疾病的进一步研究的候选药物。

细胞毒性分析

该化合物已与美金刚(一种 FDA 批准的 NMDA 受体拮抗剂)进行了比较,以确定其对 MDCK 细胞系(模拟血脑屏障)和 N2a 细胞系(神经元细胞系)的细胞毒性作用 . 了解其毒性对于其潜在的治疗应用至关重要。

谷氨酸受体研究

由于谷氨酸是 CNS 中的主要兴奋性神经递质,因此该化合物与谷氨酸受体的相互作用对于研究突触传递和相关的 CNS 疾病具有重要意义 .

配体的开发

该化合物作为 NMDA 受体苯环己哌啶 (PCP) 结合位点的配体,可以帮助开发新的药理学工具 . 这些工具可用于研究大脑的功能和病理。

谷氨酸依赖性疾病的治疗

由于其对谷氨酸受体的作用,2-(4-氟苯基)螺[3.3]庚烷-2-胺可能有助于研究治疗谷氨酸依赖性疾病的方法 .

血脑屏障通透性研究

该化合物对 MDCK 细胞(模拟血脑屏障)的影响可以提供关于如何设计药物以有效穿过此屏障的见解 .

先导化合物鉴定

作用机制

The mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is not fully understood. However, it is believed that 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may act as a prodrug, which can be activated by enzymes in the body to produce an active drug. In addition, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been found to interact with various enzymes involved in signal transduction pathways, which may be responsible for its biochemical and physiological effects.

Biochemical and Physiological Effects

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, as well as for its ability to inhibit the growth of certain types of cancer cells.

实验室实验的优点和局限性

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is a highly reactive compound and has been used in a variety of synthetic reactions, including nucleophilic substitution, cyclization, and radical reactions. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and drug development. However, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is also a highly toxic compound and should be handled with care in laboratory experiments.

未来方向

There are a number of potential future directions for 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine research. These include further research into the mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine and its potential therapeutic applications, as well as the development of new synthetic methods for the synthesis of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine. In addition, further research into the biochemical and physiological effects of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may lead to the development of new drugs and drug delivery systems. Finally, further research into the advantages and limitations of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine for laboratory experiments may lead to the development of safer and more efficient synthetic methods.

属性

IUPAC Name |

2-(4-fluorophenyl)spiro[3.3]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSZGYLHTUGODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)

![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)